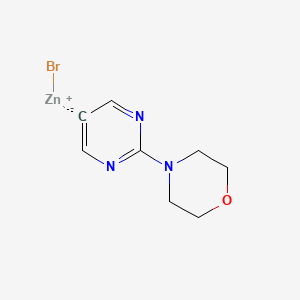
(2-(Morpholin-1-yl)pyrimidin-5-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of the morpholine and pyrimidine rings in its structure makes it a versatile intermediate in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(morpholin-1-yl)pyrimidine with zinc bromide in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 2-(morpholin-1-yl)pyrimidine in THF.
- Adding zinc bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used, but other solvents like dimethylformamide (DMF) can also be employed.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the formation of pyrimidine derivatives, which are important in drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its ability to form stable complexes with biological molecules makes it a useful tool in the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide involves its ability to act as a nucleophile in substitution and coupling reactions. The zinc bromide moiety facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The morpholine and pyrimidine rings can interact with various molecular targets, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc chloride
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc iodide
- (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its unique combination of morpholine and pyrimidine rings provides additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Propriétés
Formule moléculaire |
C8H10BrN3OZn |
|---|---|
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
bromozinc(1+);4-(5H-pyrimidin-5-id-2-yl)morpholine |
InChI |
InChI=1S/C8H10N3O.BrH.Zn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1 |
Clé InChI |
BPOHDSDXSQEJMJ-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1C2=NC=[C-]C=N2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


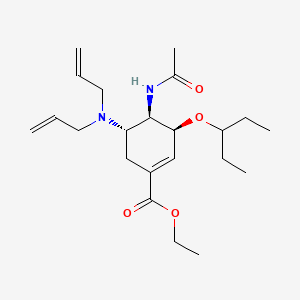

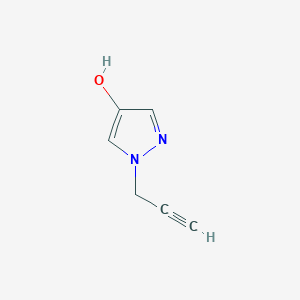
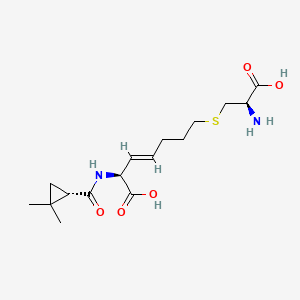
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)

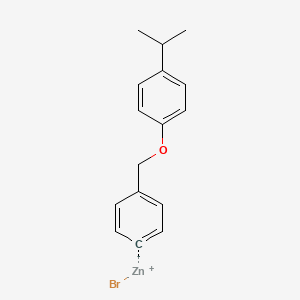
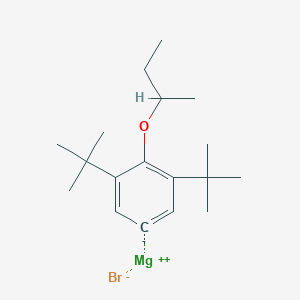
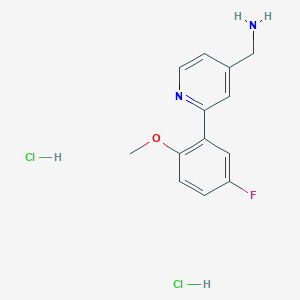
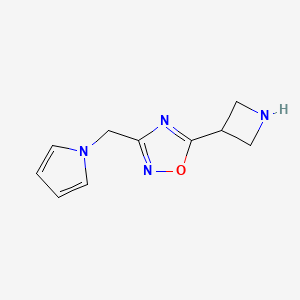


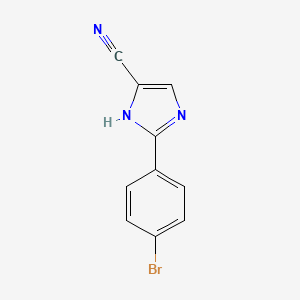
![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)
